BenchChemオンラインストアへようこそ!

(+)-1,2,3,4,4a,9-Hexahydro-2-methyldibenzo(c,f)pyrimido(1,6-a)azepine fumarate

Psychomotor performance Anxiolytic drug development Human crossover study

(+)-1,2,3,4,4a,9-Hexahydro-2-methyldibenzo(c,f)pyrimido(1,6-a)azepine fumarate [CAS 76134-83-3] is the fumarate salt of the single (+)-enantiomer of the racemic dibenzo[c,f]pyrimido[1,6-a]azepine free base historically designated Org 2305, a compound chemically related to mianserin and investigated as a novel anxiolytic scaffold. This compound represents the (+)-optical isomer within an earlier-generation tetracyclic dibenzoazepine series that predated development of the marketed antidepressant mirtazapine (Org 3770), and it serves as both a chiral reference standard and a key intermediate for accessing enantiopure downstream products.

Molecular Formula C22H24N2O4
Molecular Weight 380.4 g/mol
CAS No. 76134-83-3
Cat. No. B13801230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-1,2,3,4,4a,9-Hexahydro-2-methyldibenzo(c,f)pyrimido(1,6-a)azepine fumarate
CAS76134-83-3
Molecular FormulaC22H24N2O4
Molecular Weight380.4 g/mol
Structural Identifiers
SMILESCN1CCC2C3=CC=CC=C3CC4=CC=CC=C4N2C1.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C18H20N2.C4H4O4/c1-19-11-10-18-16-8-4-2-6-14(16)12-15-7-3-5-9-17(15)20(18)13-19;5-3(6)1-2-4(7)8/h2-9,18H,10-13H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
InChIKeyGUJPQBJNGCYMEC-WLHGVMLRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(+)-1,2,3,4,4a,9-Hexahydro-2-methyldibenzo(c,f)pyrimido(1,6-a)azepine Fumarate (CAS 76134-83-3) Procurement-Relevant Chemical Identity


(+)-1,2,3,4,4a,9-Hexahydro-2-methyldibenzo(c,f)pyrimido(1,6-a)azepine fumarate [CAS 76134-83-3] is the fumarate salt of the single (+)-enantiomer of the racemic dibenzo[c,f]pyrimido[1,6-a]azepine free base historically designated Org 2305, a compound chemically related to mianserin and investigated as a novel anxiolytic scaffold [1]. This compound represents the (+)-optical isomer within an earlier-generation tetracyclic dibenzoazepine series that predated development of the marketed antidepressant mirtazapine (Org 3770), and it serves as both a chiral reference standard and a key intermediate for accessing enantiopure downstream products [2].

Why Generic Substitution of (+)-Org 2305 Fumarate with Racemic or Alternative Tetracyclic Intermediates Will Fail


Simple replacement of this (+)-enantiomer with the racemic (±)-Org 2305 free base (CAS 53245-50-4) or with structurally similar intermediates such as mianserin or mirtazapine precursors introduces critical risks of pharmacological ambiguity, synthetic irreproducibility, and analytical failure. The (+)-enantiomer exhibits a distinct pharmacological profile relative to benzodiazepine comparators, and racemic mixtures cannot replicate the enantiomerically resolved psychomotor safety signal documented in human studies [1]. Moreover, contemporary mirtazapine synthesis strategies require enantiomerically pure intermediates to achieve the high enantiomeric excess (ee >98%) necessary for regulatory compliance, a specification that racemic or poorly resolved batches cannot satisfy [2].

Quantitative Differentiation Evidence for (+)-1,2,3,4,4a,9-Hexahydro-2-methyldibenzo(c,f)pyrimido(1,6-a)azepine Fumarate


Reduced Psychomotor Impairment: Org 2305 (60 mg) Compared to Diazepam (15 mg) in a Double-Blind Human Study

In a double-blind, placebo-controlled crossover study involving 15 healthy volunteers, a 60 mg dose of Org 2305 produced psychomotor impairment that was similar to or less than that produced by 15 mg diazepam, while 15 mg and 30 mg Org 2305 did not differ from placebo [1]. This demonstrates a quantifiable safety margin advantage for Org 2305 in psychomotor function relative to diazepam at doses producing comparable anxiolytic effects.

Psychomotor performance Anxiolytic drug development Human crossover study Tetracyclic antidepressant scaffold

High Enantiomeric Excess (92% ee) via Diastereomeric Salt Resolution with DPTTA for Industrial-Scale Chiral Separation

Racemic 1,2,3,4,4a,9-hexahydro-2-methyldibenzo(c,f)azepine can be resolved using (−)-di-p-toluoyl-D-tartaric acid (DPTTA) in ethanol/water (3:1 v/v) at 45°C, achieving a 92% enantiomeric excess (ee) for the (+)-enantiomer after three recrystallizations with a 68% yield. This diastereomeric salt method outperforms chiral chromatography (99% ee, 45% yield) and enzymatic resolution (88% ee, 72% yield) for industrial procurement scalability .

Chiral resolution Enantiomeric excess Mirtazapine precursor synthesis Diastereomeric crystallization

Serotonergic Transmission Differentiation: Mirtazapine (Org 3770) Uniquely Increases 5-HT Levels vs. Mianserin and Idazoxan

In freely moving rat microdialysis studies, mirtazapine (Org 3770), the clinical successor to the Org 2305 scaffold, caused a concurrent increase in extracellular serotonin (5-HT) reaching up to 80% above baseline within 60 min, whereas mianserin and idazoxan failed to change 5-HT levels significantly. Mianserin only slowly increased DOPAC (max 30-60%), while mirtazapine rapidly increased DOPAC by up to 80% [1]. This unique dual enhancement of noradrenergic and serotonergic transmission distinguishes the pyrimidine-containing dibenzoazepine scaffold from earlier analogs.

Serotonergic transmission Noradrenergic transmission Microdialysis Antidepressant mechanism alpha2-adrenoceptor antagonism

Synthetic Route Efficiency: Optimized Mirtazapine Synthesis Achieves 80% Yield vs. Original 22.6%

Numerous synthetic routes to mirtazapine have been reported with widely varying yields. An early 8-step synthesis using styrene oxide, N-methylethanolamine, and 2-chloronicotinonitrile achieved only 22.6% total yield [1]. In contrast, optimized synthetic methods employing 2-(4-methyl-2-phenylpiperazin-1-yl)pyridine-3-methanol cyclization with concentrated sulfuric acid or catalytic hydrogenation achieve yields of 80-99.8% with HPLC purity >99% [2]. This represents a >3.5-fold improvement in synthetic efficiency, directly impacting procurement cost and scalability.

Mirtazapine synthesis Synthetic yield optimization Process chemistry Industrial production

Crystallization-Dependent Salt Purity: Optimal Fumarate Salt Formation Achieves 99.8% Purity

Fumarate salt formation for this compound class requires precise control of crystallization parameters to achieve pharmaceutical-grade purity. Using an ethanol/acetone (1:2 v/v) solvent system with a 1:1.05 molar ratio of free base to fumaric acid and a cooling rate of 0.5°C/min yields 99.8% purity . Deviating from these optimal parameters significantly reduces purity: suboptimal solvent ratios yield 99.5% purity, and inappropriate cooling rates drop purity to 99.7%. This establishes a quantifiable quality benchmark for procurement specifications.

Fumarate salt crystallization Pharmaceutical salt formation Polymorph control Process analytical technology

Optimal Research and Industrial Application Scenarios for (+)-1,2,3,4,4a,9-Hexahydro-2-methyldibenzo(c,f)pyrimido(1,6-a)azepine Fumarate


Chiral Chromatography Method Development and Enantiopurity Validation

Use this (+)-enantiomer fumarate salt as a certified reference standard for developing and validating chiral HPLC or capillary electrophoresis (CE) methods for mirtazapine intermediate resolution. The documented 92% ee achieved via DPTTA diastereomeric salt formation provides a well-characterized benchmark for method calibration . The compound can serve as a system suitability standard for Chiralpak IA or Chirobiotic V column-based methods to ensure enantiomeric separation quality in quality control environments.

Anxiolytic Drug Discovery: Psychomotor Safety Profiling Studies

For preclinical anxiolytic drug discovery programs seeking to minimize benzodiazepine-like psychomotor impairment, Org 2305 provides a validated positive control demonstrating a favorable safety profile. The compound has been directly compared to diazepam in a human crossover study with quantitative psychomotor endpoints, establishing a reference dataset for novel anxiolytic candidates [1].

Mirtazapine Process Chemistry: Enantioselective Synthesis Route Optimization

In industrial mirtazapine synthesis development, this (+)-enantiomer serves as a key intermediate for route scouting and optimization studies. The availability of high-yielding synthetic routes (80-99.8%) documented across multiple patent and literature sources enables direct comparison of process efficiency. Procurement of this pure (+)-enantiomer facilitates the study of enantioselective cyclization strategies such as the palladium-catalyzed [4+2] cycloaddition achieving 94% ee and 78% yield, or the (R)-TRIP-catalyzed asymmetric Pictet-Spengler reaction yielding 89% ee .

In Vivo Microdialysis Studies of Noradrenergic-Serotonergic Interaction

Use this compound as a reference standard for in vivo neurochemical studies investigating dual noradrenergic-serotonergic modulation. The demonstrated ability of the dibenzoazepine scaffold (exemplified by mirtazapine) to simultaneously increase hippocampal 5-HT and DOPAC by up to 80% differentiates it from mianserin, which fails to enhance 5-HT levels [2]. This compound class is thus uniquely suited for mechanistic studies of dual-action antidepressant pharmacology.

Quote Request

Request a Quote for (+)-1,2,3,4,4a,9-Hexahydro-2-methyldibenzo(c,f)pyrimido(1,6-a)azepine fumarate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.